molecular formula C14H14N4O4 B10902341 3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone

Cat. No.: B10902341
M. Wt: 302.29 g/mol
InChI Key: NZEDEKTWSNZQNF-UHFFFAOYSA-N
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Description

“3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features both isoquinoline and pyrazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and pyrazole derivatives. Common synthetic routes could involve:

    Nucleophilic substitution reactions: to introduce the methoxy and nitro groups.

    Cyclization reactions: to form the heterocyclic rings.

    Condensation reactions: to link the isoquinoline and pyrazole moieties.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvents: to dissolve the reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reactions proceed efficiently.

Chemical Reactions Analysis

Types of Reactions

“3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes involving isoquinoline and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” would depend on its specific interactions with biological targets. Potential molecular targets could include:

    Enzymes: The compound could inhibit or activate specific enzymes.

    Receptors: The compound could bind to receptors and modulate their activity.

    Pathways: The compound could influence signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Known for their anti-inflammatory, analgesic, and antipyretic properties.

Uniqueness

“3,4-dihydroisoquinolin-2(1H)-yl(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone” is unique due to the combination of isoquinoline and pyrazole moieties, which could result in novel biological activities and applications.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxy-4-nitro-1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C14H14N4O4/c1-22-13-12(18(20)21)11(15-16-13)14(19)17-7-6-9-4-2-3-5-10(9)8-17/h2-5H,6-8H2,1H3,(H,15,16)

InChI Key

NZEDEKTWSNZQNF-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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